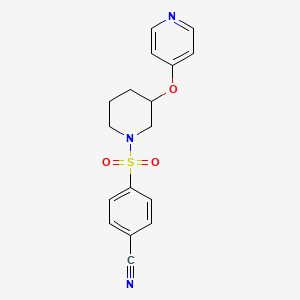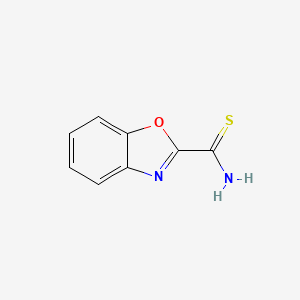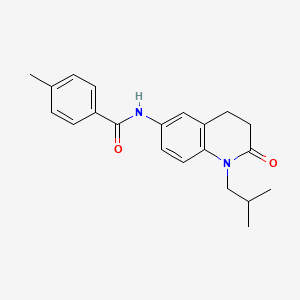
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide” is a chemical compound123. However, the specific details about this compound are not readily available in the search results.
Synthesis Analysis
The synthesis of similar compounds has been mentioned in the search results451. However, the specific synthesis process for “N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide” is not explicitly detailed.
Molecular Structure Analysis
The molecular structure of similar compounds has been discussed6. However, the specific molecular structure of “N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide” is not provided in the search results.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been mentioned457. However, the specific chemical reactions involving “N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide” are not explicitly detailed.
科学的研究の応用
Cancer Research and Diagnostic Imaging
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide has applications in cancer research, particularly in evaluating tumor proliferation. A study by Dehdashti et al. (2013) utilized a derivative of this compound, 18F-ISO-1, as a cellular proliferative marker in PET imaging for patients with newly diagnosed malignant neoplasms. This study highlighted its potential in assessing the proliferative status of solid tumors, offering a new avenue for cancer diagnosis and evaluation (Dehdashti et al., 2013).
Organic Chemistry and Synthesis
In the field of organic chemistry, this compound is significant in the synthesis of various heterocyclic compounds. Rakshit et al. (2011) demonstrated its use in Rh(III)-catalyzed oxidative olefination, highlighting its utility in selective formation of valuable tetrahydroisoquinolinone products. This indicates its role in developing complex organic molecules, which can have broad applications in medicinal chemistry and material science (Rakshit et al., 2011).
Synthesis of Isoquinolinones
The compound is also instrumental in synthesizing isoquinolinones, a class of compounds with various pharmacological activities. Guastavino et al. (2006) explored this by synthesizing 3-substituted isoquinolin-1-(2H)-ones through photostimulated SRN1 reactions, demonstrating the compound's role in creating pharmacologically relevant structures (Guastavino et al., 2006).
Neuropharmacology
In neuropharmacology, derivatives of this compound have been explored for their potential in binding to brain synaptic vesicle monoamine transporters. Lee et al. (1996) synthesized 2-alkylated dihydrotetrabenazine ligands, closely related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide, to study their binding to monoamine transporters in the brain. This research contributes to the development of imaging agents for neurological disorders (Lee et al., 1996).
Safety And Hazards
将来の方向性
The future directions for the research and application of “N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide” are not explicitly mentioned in the search results81210.
Please note that the information provided is based on the available search results and may not be comprehensive or entirely accurate. For a more detailed analysis, please refer to specific scientific literature or consult a subject matter expert.
特性
IUPAC Name |
4-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14(2)13-23-19-10-9-18(12-17(19)8-11-20(23)24)22-21(25)16-6-4-15(3)5-7-16/h4-7,9-10,12,14H,8,11,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPDWENQGOCSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2456799.png)
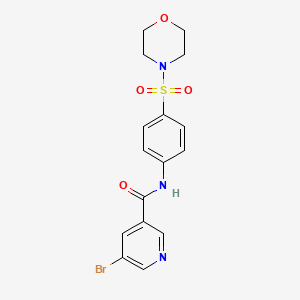
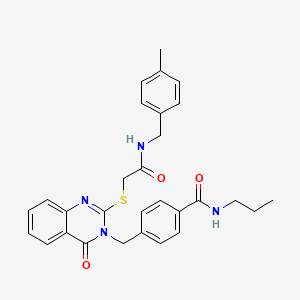
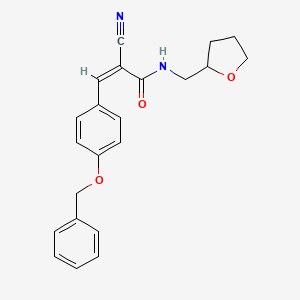
![4-tert-butyl-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2456808.png)
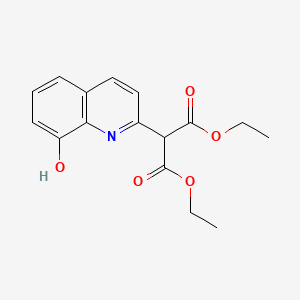
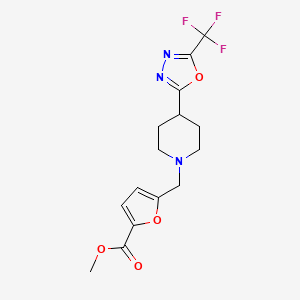
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2456813.png)
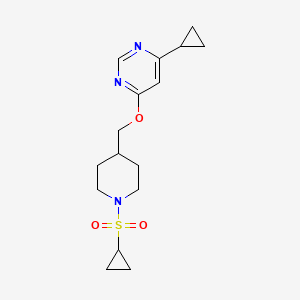
![N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2456816.png)
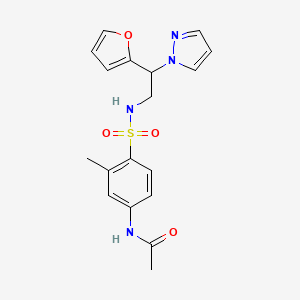
![2-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzoic Acid](/img/structure/B2456818.png)
